molecular formula C10H10BrF B1323617 2-Bromo-4-(4-fluorophenyl)-1-butene CAS No. 731773-11-8

2-Bromo-4-(4-fluorophenyl)-1-butene

Cat. No.: B1323617
CAS No.: 731773-11-8
M. Wt: 229.09 g/mol
InChI Key: VCRZSRKDSUZVGJ-UHFFFAOYSA-N
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Description

2-Bromo-4-(4-fluorophenyl)-1-butene is an organic compound that belongs to the class of halogenated alkenes It features a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to a butene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(4-fluorophenyl)-1-butene typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of efficient catalysts. The process may also involve continuous flow reactors to enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(4-fluorophenyl)-1-butene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The butene chain can be oxidized to form corresponding epoxides or diols.

    Reduction Reactions: The double bond in the butene chain can be reduced to form the corresponding alkane.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in the presence of a suitable solvent.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of 4-(4-fluorophenyl)-1-butene derivatives.

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of 2-bromo-4-(4-fluorophenyl)butane.

Scientific Research Applications

2-Bromo-4-(4-fluorophenyl)-1-butene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(4-fluorophenyl)-1-butene depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(4-fluorophenyl)-1-butene is unique due to its specific combination of a bromine atom and a fluorine atom on a phenyl ring, coupled with a butene chain. This structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

1-(3-bromobut-3-enyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRZSRKDSUZVGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC1=CC=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641176
Record name 1-(3-Bromobut-3-en-1-yl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731773-11-8
Record name Benzene, 1-(3-bromo-3-buten-1-yl)-4-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731773-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromobut-3-en-1-yl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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